molecular formula C12H11NO3 B11886582 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid CAS No. 26893-24-3

4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid

Cat. No.: B11886582
CAS No.: 26893-24-3
M. Wt: 217.22 g/mol
InChI Key: HGVMKCFQPWFEJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid typically involves the acylation of commercially available precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate under similar conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving acylation reactions, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, hydroquinolines, and substituted quinolines .

Scientific Research Applications

4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high purity and versatility make it a valuable compound for various research applications .

Properties

CAS No.

26893-24-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-8-10(4-7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

HGVMKCFQPWFEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C(C2=O)C(=O)O

Origin of Product

United States

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